2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-(2-naphthalen-2-yloxyethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c15-10-14(17)16-7-8-18-13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9H,7-8,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYGCUMMGCNLNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide typically involves the reaction of 2-naphthol with 2-chloroethylamine hydrochloride in the presence of a base, followed by acetylation with acetic anhydride . The reaction conditions often include:
- Solvent: Anhydrous ethanol or methanol
- Temperature: Room temperature to reflux
- Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The naphthalen-2-yloxy moiety can be oxidized to form quinones.
Reduction: The carbonyl group in the acetamide can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Corresponding substituted amides or thioamides.
Oxidation: Naphthoquinones.
Reduction: Ethylamine derivatives.
Scientific Research Applications
2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide has been explored for various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling processes.
Comparison with Similar Compounds
Structural and Functional Variations
The table below highlights key structural differences and similarities with related chloroacetamide derivatives:
Key Observations :
- However, bulkier substituents may reduce solubility.
- Cytotoxicity: The morpholinoethyl analog () shows significant cytotoxicity, suggesting that substituting the chloro group with a morpholine ring enhances bioactivity. The target compound’s chloro group could act as an alkylating agent, contributing to cytotoxicity through DNA or protein adduct formation .
- Synthetic Utility : Compounds like VU0453660 and VU0453661 () demonstrate the chloroacetamide group’s role as a precursor for introducing heterocyclic moieties via nucleophilic substitution.
Comparative Reactivity :
- The chlorine atom in the target compound is more electrophilic than in non-acetamide chlorides due to the electron-withdrawing amide group. This enhances its reactivity in SN2 reactions, as seen in and , where chloroacetamides are converted to tetrazole or dimethylamine derivatives.
- The naphthyloxyethyl chain may sterically hinder reactions at the chloro site compared to less bulky analogs (e.g., 2-chloro-N-phenylacetamides) .
Insights :
- The morpholinoethyl analog’s cytotoxicity () suggests that tertiary amine groups enhance bioactivity, possibly through increased cellular uptake or interaction with intracellular targets.
- Environmental analogs like 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide () highlight the ecological risks associated with chloroacetamide persistence, urging careful disposal of the target compound.
Biological Activity
2-Chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a chloroacetamide structure with a naphthalene moiety, which is known for contributing to various biological effects. This article aims to summarize the existing knowledge regarding its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃ClN₂O₂, with a molecular weight of approximately 251.71 g/mol. The compound is characterized by:
- A chloro group attached to a nitrogen atom.
- An acetamide functional group.
- A naphthalene ring substituted with an ether group.
This unique structure suggests potential reactivity and biological activity, particularly in interactions with enzymes and receptors.
Antimicrobial Properties
Research indicates that chloroacetamides, including derivatives similar to this compound, exhibit significant antibacterial and antifungal activity. A study highlighted the antimicrobial efficacy of synthesized chloroacetamides against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Escherichia coli ATCC 25922 | 30 |
| Pseudomonas aeruginosa ATCC 27853 | 35 |
| Staphylococcus aureus ATCC 25923 | 36 |
The results suggest that modifications on the naphthalene ring may enhance the compound's interaction profile with microbial targets, potentially improving selectivity and efficacy against resistant strains .
The exact mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound may exert its biological effects through:
- Binding to Enzymes or Receptors : The chloro substituent may facilitate nucleophilic attacks or other interactions that modulate enzyme activity.
- Influencing Cellular Processes : Preliminary studies suggest that modifications on the naphthalene ring can influence cellular signaling pathways related to neurotransmission or microbial resistance mechanisms .
Case Studies
A notable case study focused on a series of chloroacetamide derivatives revealed their potential as antimicrobial agents. These derivatives were screened for their efficacy against various pathogens, demonstrating significant inhibition at concentrations ranging from 10 μM to 50 μM. The study concluded that structural modifications could lead to improved bioactivity and lower toxicity profiles .
Q & A
Q. Q1: What are standard synthetic routes for preparing 2-chloro-N-[2-(naphthalen-2-yloxy)ethyl]acetamide?
A1: The compound can be synthesized via nucleophilic substitution. A typical method involves reacting 2-(naphthalen-2-yloxy)ethylamine with chloroacetyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl. Reaction progress is monitored by TLC, followed by solvent evaporation and purification via column chromatography . Variations include using acetonitrile as a solvent with K₂CO₃ to activate the phenolic oxygen in naphthol derivatives .
Q. Q2: What analytical techniques are essential for confirming the structure of this compound?
A2: Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., naphthalene protons at δ 7.2–8.3 ppm, ethyloxy protons at δ 3.5–4.2 ppm).
- FTIR : To identify C=O (1650–1700 cm⁻¹), C-Cl (650–750 cm⁻¹), and N-H (3300 cm⁻¹) stretches.
- Single-crystal XRD : For precise bond lengths/angles and intermolecular interactions (e.g., hydrogen bonding between amide NH and carbonyl groups) .
Advanced Synthetic Optimization
Q. Q3: How can reaction yields be improved for derivatives of this compound?
A3: Optimization strategies include:
- Temperature control : Reflux in acetonitrile (80°C) enhances nucleophilic substitution efficiency .
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.
- Protecting groups : Temporarily protecting the naphthalene oxygen with acetyl groups prevents side reactions during alkylation .
Q. Q4: What alternative pathways exist for functionalizing the naphthalene ring?
A4: Electrophilic aromatic substitution (e.g., nitration, halogenation) can introduce functional groups at the naphthalene 1- or 3-positions. For example, HNO₃/H₂SO₄ nitration followed by Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) enables aryl group installation .
Structural and Crystallographic Insights
Q. Q5: How do intermolecular interactions influence the compound’s crystallinity?
A5: XRD studies reveal intramolecular C–H···O hydrogen bonds (2.5–2.8 Å) between the amide carbonyl and ethyloxy CH₂ groups, stabilizing the planar conformation. Intermolecular N–H···O bonds (2.9 Å) form chains, enhancing crystal packing .
Q. Q6: What computational methods validate experimental crystallographic data?
A6: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond lengths/angles within 2% of XRD values. Hirshfeld surface analysis quantifies non-covalent interactions (e.g., π-π stacking between naphthalene rings) .
Biological and Pharmacological Applications
Q. Q7: How can this compound be evaluated for potential CNS activity?
A7: In vitro assays include:
- GPCR binding : Radioligand displacement assays (e.g., dopamine D₂ or serotonin 5-HT₂ receptors).
- Cellular toxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y).
Derivatives with electron-withdrawing substituents (e.g., NO₂) show enhanced blood-brain barrier permeability in silico predictions .
Q. Q8: What strategies mitigate cytotoxicity in acetamide derivatives?
A8: Structural modifications like:
- Introducing hydrophilic groups (e.g., –OH, –SO₃H) to reduce logP values.
- Replacing chlorine with fluorine to decrease metabolic dehalogenation .
Analytical Challenges and Contradictions
Q. Q9: How are impurities or degradation products identified during synthesis?
A9: LC-MS/MS detects common byproducts like:
Q. Q10: How can conflicting NMR data (e.g., split peaks) be resolved?
A10: Dynamic effects (e.g., restricted rotation of the amide bond) cause peak splitting. Variable-temperature NMR (25–60°C) coalesces signals, confirming rotational barriers. Deuterated solvents (DMSO-d₆) enhance resolution of NH protons .
Unexplored Research Directions
Q. Q11: What understudied applications exist for this compound?
A11: Potential areas include:
Q. Q12: How can computational modeling accelerate derivative screening?
A12: Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., SARS-CoV-2 main protease). QSAR models prioritize derivatives with optimal hydrophobicity (clogP 2–3) and polar surface area (<90 Ų) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
